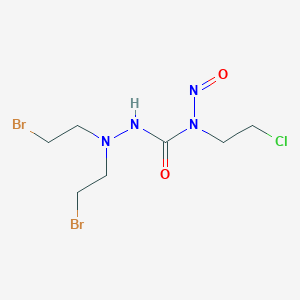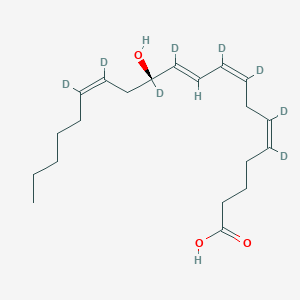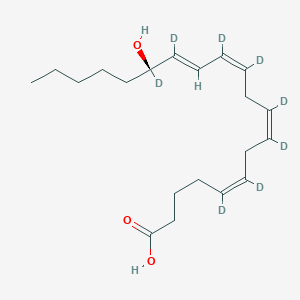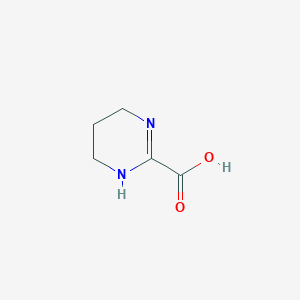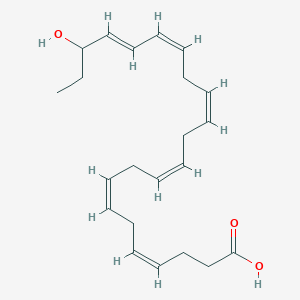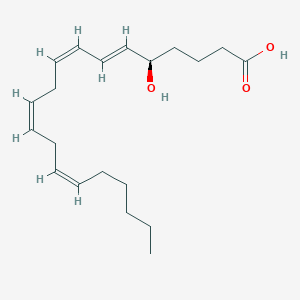
(15S)-15-hydroxyicosa-8,11,13-trienoic acid
Übersicht
Beschreibung
“(15S)-15-hydroxyicosa-8,11,13-trienoic acid” is a stable isomer of 15 (S)-HETE that retains key vasoconstrictive and antiproliferative activity . It is also known as 15S-hydroxyeicosatrienoic acid .
Synthesis Analysis
A robust synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15(S)-HETE) sodium salt was established, utilizing a biooxidation process. Treatment of arachidonic acid with soybean lipoxidase in 0.1 M sodium tetraborate buffer under oxygen pressure resulted in the formation of the hydroperoxide, 15(S)-HPETE .Molecular Structure Analysis
The molecular structure of “(15S)-15-hydroxyicosa-8,11,13-trienoic acid” contains a total of 56 bonds, including 22 non-H bonds, 4 multiple bonds, 15 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The molecular formula of “(15S)-15-hydroxyicosa-8,11,13-trienoic acid” is C20H34O3. It has an average mass of 322.482 Da and a monoisotopic mass of 322.250793 Da . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 487.4±40.0 °C at 760 mmHg, and a flash point of 262.7±23.8 °C .Wissenschaftliche Forschungsanwendungen
Modulation of Macrophage Metabolism
(15S)-15-Hydroxyicosa-8,11,13-trienoic acid, a novel trienoic eicosanoid, has been studied for its effects on macrophage metabolism. It demonstrates the ability to inhibit leukotriene C4 synthesis in mouse peritoneal macrophages, suggesting its potential to modulate inflammatory responses and cellular control over eicosanoid metabolism (Chapkin et al., 1988).
Eicosanoid Metabolism in Leukocytes
Research shows that 15-hydroperoxyeicosapentaenoic acid, derived from eicosapentaenoic acid, can be converted into various hydroxylated products, including lipoxins and trihydroxyeicosatetraenoic acids, in leukocytes. This transformation is facilitated by enzymes like 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase, highlighting the complex interplay of eicosanoids in immune cell function (Lam et al., 1987).
Role in Cytochrome P450 Enzyme Activity
The cytochrome P450 enzyme system, crucial for drug metabolism, can metabolize (15S)-15-Hydroxyicosa-8,11,13-trienoic acid to form various epoxy alcohols. This process demonstrates the enzyme's role in arachidonic acid metabolism and its potential therapeutic implications (Chang et al., 1996).
Vasoconstriction and Antiproliferative Activity
A synthetic isomer of 15(S)-HETE, closely related to (15S)-15-Hydroxyicosa-8,11,13-trienoic acid, shows vasoconstriction and antiproliferative activity, indicating its potential use in cardiovascular and cancer research. This highlights the diverse biological activities of eicosanoid derivatives (Pfister et al., 2016).
Wirkmechanismus
Target of Action
It is identified as an acylcarnitine , which suggests that it may interact with carnitine and coenzyme A . Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Mode of Action
Given its classification as an acylcarnitine , it can be inferred that it might be involved in the process of fatty acid oxidation, where it could facilitate the transport of fatty acids into the mitochondria.
Biochemical Pathways
As an acylcarnitine , it is likely involved in fatty acid metabolism, specifically in the beta-oxidation pathway. This pathway is responsible for the breakdown of fatty acids, leading to the production of acetyl-CoA, which is further used in the citric acid cycle to generate ATP.
Result of Action
Based on its classification as an acylcarnitine , it can be hypothesized that it may play a role in energy production through the facilitation of fatty acid transport into the mitochondria for beta-oxidation.
Eigenschaften
IUPAC Name |
(15S)-15-hydroxyicosa-8,11,13-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXMNDGTWTNTP-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CCC=CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390598 | |
| Record name | Bio1_001037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15S)-15-hydroxyicosa-8,11,13-trienoic acid | |
CAS RN |
92693-02-2 | |
| Record name | Bio1_001037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



